1-Chloro-4-(5-methylthiophen-2-yl)phthalazine
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Overview
Description
1-Chloro-4-(5-methylthiophen-2-yl)phthalazine is a heterocyclic compound that contains both a phthalazine and a thiophene ring
Preparation Methods
The synthesis of 1-Chloro-4-(5-methylthiophen-2-yl)phthalazine typically involves the reaction of 1-chlorophthalazine with 5-methylthiophene-2-boronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Chemical Reactions Analysis
1-Chloro-4-(5-methylthiophen-2-yl)phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce the phthalazine ring.
Scientific Research Applications
1-Chloro-4-(5-methylthiophen-2-yl)phthalazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(5-methylthiophen-2-yl)phthalazine involves its interaction with molecular targets such as VEGFR-2. By binding to this receptor, the compound inhibits its activity, thereby blocking the signaling pathways that promote angiogenesis and tumor growth. This inhibition leads to reduced blood supply to tumors, ultimately inhibiting their growth .
Comparison with Similar Compounds
1-Chloro-4-(5-methylthiophen-2-yl)phthalazine can be compared to other phthalazine derivatives, such as:
1-Chloro-4-(4-methylthiophen-2-yl)phthalazine: Similar in structure but with a different position of the methyl group on the thiophene ring.
1-Chloro-4-(4-methylthiophen-3-yl)phthalazine: Another isomer with the methyl group on the third position of the thiophene ring.
Properties
Molecular Formula |
C13H9ClN2S |
---|---|
Molecular Weight |
260.74 g/mol |
IUPAC Name |
1-chloro-4-(5-methylthiophen-2-yl)phthalazine |
InChI |
InChI=1S/C13H9ClN2S/c1-8-6-7-11(17-8)12-9-4-2-3-5-10(9)13(14)16-15-12/h2-7H,1H3 |
InChI Key |
ZWTRNFGEFCUSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NN=C(C3=CC=CC=C32)Cl |
Origin of Product |
United States |
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